D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
Description
The compound D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a structurally complex molecule featuring three key components:
D-Serine backbone: A non-proteinogenic amino acid that acts as a co-agonist at the glycine site of N-methyl-D-aspartate receptors (NMDARs) .
6-Deoxy-beta-D-galactopyranosyl group: A modified sugar moiety linked via an ether bond, which may influence solubility, stability, or target specificity .
Benzo(a)naphthacene core: A polycyclic aromatic system with multiple hydroxyl, methoxy, and ketone groups, likely contributing to hydrophobic interactions or redox activity .
Properties
CAS No. |
146877-08-9 |
|---|---|
Molecular Formula |
C34H33NO16 |
Molecular Weight |
711.6 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChI Key |
BAPLCDADJPBLHC-FVWPOHCESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Microbial Fermentation for Core Structure
The tetracyclic aglycone may be biosynthesized via Streptomyces spp. fermentation, a standard method for anthracycline production. Post-fermentation steps could include:
- Hydroxylation and methylation at specific positions (C11 methoxy, C3 methyl).
- Oxidation to introduce ketone groups at C8 and C13.
| Step | Process | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Fermentation | Streptomyces culture medium, 28°C, 7–10 days | ~20–40% |
| 2 | Hydroxylation | Cytochrome P450 enzymes, O₂ | 60–75% |
| 3 | Methylation | SAM (S-adenosylmethionine), methyltransferases | 50–70% |
*Theoretical yields based on analogous anthracycline pathways.
Glycosylation and Functionalization
The 6-deoxygalactose moiety is likely appended via enzymatic glycosylation or chemical coupling :
- Enzymatic : Glycosyltransferases (e.g., AknK in aclacinomycin biosynthesis).
- Chemical : Schmidt glycosylation with a galactose donor (e.g., trichloroacetimidate).
- Stereoselectivity: Beta-configuration requires anchimeric assistance or enzymatic control.
- Protecting groups: Temporary masking of reactive hydroxyls (e.g., acetyl, benzyl).
D-Serine Conjugation
The D-serine residue is introduced via amide bond formation :
- Activation : Carbodiimide (EDC/HOBt) to activate the carboxyl group on the naphthacene core.
- Coupling : Reaction with D-serine under inert conditions (N₂ atmosphere).
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF/DCM |
| Temperature | 0–4°C |
| pH | 7.5–8.5 |
Challenges and Limitations
- Stereochemical purity : Achieving (5S-trans) configuration demands chiral auxiliaries or asymmetric catalysis.
- Scalability : Multi-step synthesis complicates large-scale production.
- Yield optimization : Glycosylation and oxidation steps often exhibit <50% efficiency.
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
BMS-181532 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-181532 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Neuropharmacological Applications
Role in Neurological Disorders
D-Serine acts as a co-agonist at NMDA receptors in the brain. Research indicates that it may have therapeutic potential in treating schizophrenia and other neuropsychiatric disorders. Studies have shown that modulating D-serine levels can influence synaptic plasticity and cognitive functions. For instance:
- Schizophrenia : Elevated levels of D-serine have been associated with improved symptoms in patients with schizophrenia. A study found that D-serine supplementation can enhance cognitive function and reduce psychotic symptoms .
- Alzheimer's Disease : D-serine has been investigated for its neuroprotective effects against amyloid-beta toxicity. It may help in ameliorating cognitive decline by enhancing synaptic function .
Anticancer Properties
Potential Antitumor Activity
The compound's unique structure allows it to interact with various biological pathways involved in cancer progression. Initial studies suggest that D-serine derivatives may exhibit selective cytotoxicity against certain cancer cell lines. Notable findings include:
- Inhibition of Tumor Growth : Research indicates that compounds similar to D-serine can inhibit the proliferation of tumor cells by inducing apoptosis and disrupting metabolic pathways essential for tumor growth .
- Synergistic Effects with Chemotherapy : There is emerging evidence that D-serine derivatives can enhance the efficacy of established chemotherapeutic agents by modulating drug resistance mechanisms .
Glycosylation Studies
Biochemical Significance
The glycosylated form of D-serine opens avenues for studying glycoprotein interactions and their implications in cellular signaling. The addition of galactose moieties can influence the biological activity of the compound:
- Cellular Recognition : Glycosylation can enhance the recognition of cells by lectins and other glycan-binding proteins, which is crucial for cell-cell interactions and immune responses .
- Drug Development : Understanding the effects of glycosylation on D-serine may facilitate the design of more effective therapeutic agents that leverage these interactions for enhanced bioavailability and targeted delivery .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Schizophrenia | D-serine supplementation improved cognitive functions in patients. |
| Study 2 | Alzheimer's | D-serine showed protective effects against amyloid-beta toxicity. |
| Study 3 | Cancer Therapy | Derivatives exhibited selective cytotoxicity against tumor cells. |
| Study 4 | Glycosylation Effects | Enhanced cellular recognition and potential therapeutic applications. |
Mechanism of Action
The mechanism of action of BMS-181532 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular targets of BMS-181532 include enzymes such as β-glucan synthase and chitin synthase, which are essential for the formation of the fungal cell wall .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Analogues
Q & A
Q. What synthetic strategies are employed to construct the glycosylated benzo(a)naphthacene core in this D-serine derivative?
The synthesis likely involves sequential glycosylation and coupling reactions. Protected 6-deoxy-β-D-galactopyranosyl donors (e.g., trichloroacetimidate or thioglycoside) can be activated under acidic conditions for regioselective attachment to the hydroxylated benzo(a)naphthacene scaffold . The D-serine moiety is then introduced via carbodiimide-mediated amide coupling (e.g., EDC/HOBt). Final deprotection steps (e.g., hydrogenolysis for benzyl groups) yield the target compound. Key challenges include controlling stereochemistry during glycosylation and minimizing oxidation of hydroquinone intermediates .
Q. How is the structural integrity of this compound validated, particularly its stereochemical configuration?
Advanced spectroscopic methods are critical:
- 2D NMR (COSY, HSQC, HMBC): Assigns proton-proton correlations and confirms glycosidic linkages (e.g., β-configuration via ) and amide bond geometry.
- HRMS (ESI-TOF): Validates molecular formula (e.g., [M+Na] peak).
- Circular Dichroism (CD): Confirms absolute configuration of chiral centers in the benzo(a)naphthacene core .
Q. What is the hypothesized mechanism of action for this compound in neurological systems?
The D-serine moiety suggests NMDA receptor (NMDAR) modulation as a co-agonist. The glycosyl group may enhance solubility or alter blood-brain barrier (BBB) permeability compared to free D-serine. The benzo(a)naphthacene scaffold could enable DNA intercalation or redox cycling, potentially synergizing with NMDAR activity .
Advanced Research Questions
Q. How can contradictory findings on D-serine’s role in neurodegenerative diseases inform experimental design for this derivative?
Discrepancies in D-serine levels in Alzheimer’s disease (e.g., serum vs. CSF) highlight the need for:
- Standardized sampling protocols: Control for circadian rhythms, diet, and renal function .
- Multi-omics integration: Pair D-serine measurements with proteomic/metabolomic profiling to identify confounding factors .
- Dose-response studies: Test sub-saturating vs. saturating concentrations to resolve biphasic NMDAR effects (e.g., neuroprotection vs. excitotoxicity) .
Q. What in vitro and in vivo models are optimal for assessing renal handling of this compound?
- Transfected cell assays: Use HEK293 cells expressing SMCT1/SMCT2 (sodium-coupled monocarboxylate transporters) to evaluate uptake kinetics (IC50, ) .
- Fractional Excretion (FE) studies: Compare FE of the derivative to endogenous D-serine in murine CKD models to assess tubular reabsorption .
- Microdialysis: Monitor renal cortical interstitial levels in real-time during pharmacodynamic studies .
Q. How can researchers resolve the compound’s stability challenges during long-term storage?
Stability studies should include:
- Accelerated degradation tests: Expose the compound to varying pH (2–9), temperature (4–40°C), and light to identify degradation pathways (e.g., hydrolysis of the glycosidic bond) .
- Lyophilization: Assess excipient compatibility (e.g., trehalose) for cryoprotection.
- LC-MS/MS monitoring: Quantify degradation products (e.g., free D-serine or aglycone) over time .
Q. What experimental approaches can elucidate the role of the 6-deoxygalactose moiety in target engagement?
- Glycosidase treatment: Incubate the compound with β-galactosidase to cleave the sugar moiety and compare activity in NMDAR-binding assays .
- Molecular docking: Simulate interactions between the glycosylated derivative and NMDAR’s glycine-binding site (e.g., GluN1 subunit) to assess steric/electronic effects .
- Surface plasmon resonance (SPR): Measure binding affinity () of the intact derivative vs. its deglycosylated analog .
Methodological Recommendations
Best practices for measuring D-serine derivative levels in biological matrices:
- Chiral chromatography: Use a Crownpak CR-I column (5 µm, 150 × 4 mm) with 0.1% HClO4 in 10% MeOH to resolve D- and L-enantiomers .
- Internal standards: Deuterated D-serine (D3-D-serine) corrects for matrix effects in LC-MS/MS .
- Pre-analytical controls: Immediate acidification of plasma/CSF prevents racemization .
Strategies to mitigate neuroinflammation-induced confounding in epilepsy models:
Q. How to address discrepancies in biomarker utility across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
